N-(4-ethoxyphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the ethoxyphenyl and pyrazolyl-pyrimidinyl moieties, followed by their coupling through sulfanyl linkage. Common reagents used in these reactions include ethylating agents, pyrazole derivatives, and pyrimidine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific biological context and the compound’s structural features .
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-25-12-17(14(3)24-25)18-10-11-21-20(23-18)28-13-19(26)22-15-6-8-16(9-7-15)27-5-2/h6-12H,4-5,13H2,1-3H3,(H,22,26) |
InChI Key |
TUWLVAHMYQGIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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